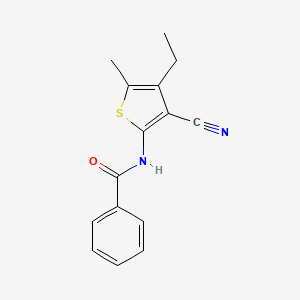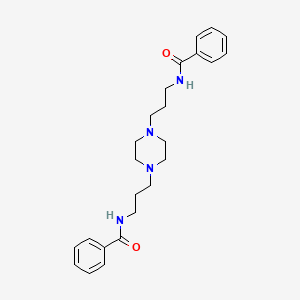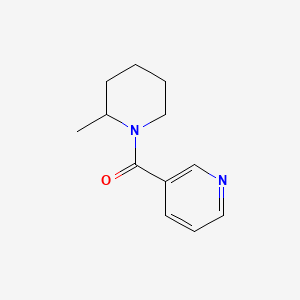
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide is a chemical compound with an intriguing structure. Let’s break it down:
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl): This part of the compound consists of a thiophene ring (a five-membered heterocycle containing sulfur) with an ethyl group, a methyl group, and a cyano group attached at specific positions.
Benzamide: The benzamide moiety is a benzene ring with an amide functional group (CONH₂) attached.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide. One common approach involves the condensation of 3-cyano-4-ethyl-5-methylthiophene-2-carboxylic acid with an amine (such as aniline) to form the amide bond. The reaction typically occurs under acidic conditions.
Industrial Production:: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes to yield the desired compound.
Chemical Reactions Analysis
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano group could yield an amine derivative.
Substitution: Substitution reactions (e.g., halogenation) can modify the substituents on the thiophene ring.
Common reagents include strong acids (for condensation), reducing agents (for reduction), and halogens (for substitution).
Scientific Research Applications
This compound finds applications in diverse fields:
Medicine: Researchers explore its potential as a 5-lipoxygenase (5-LOX) inhibitor. 5-LOX plays a role in inflammation, and inhibiting it could have therapeutic implications.
Chemistry: It serves as a building block for designing novel molecules due to its unique structure.
Industry: Its derivatives may find use in materials science or agrochemicals.
Mechanism of Action
The exact mechanism by which N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways related to inflammation or other biological processes.
Properties
Molecular Formula |
C15H14N2OS |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzamide |
InChI |
InChI=1S/C15H14N2OS/c1-3-12-10(2)19-15(13(12)9-16)17-14(18)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,17,18) |
InChI Key |
UPKMGFFODJTDDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydroisoquinolin-2(1H)-yl(pyrazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B10976382.png)
![ethyl {[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetate](/img/structure/B10976395.png)
![11-[3-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10976398.png)

![ethyl 4-(5-{(E)-[1-(2-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B10976410.png)
![2,5-difluoro-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide](/img/structure/B10976414.png)


![N-(2-tert-butylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10976426.png)
![Methyl 2-[(azepan-1-ylcarbonyl)amino]benzoate](/img/structure/B10976435.png)



![6-[(3-Cyano-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10976446.png)
